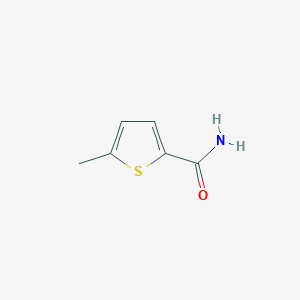

5-methylthiophene-2-carboxamide

Beschreibung

BenchChem offers high-quality 5-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKCYMCHJZENJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342319 | |

| Record name | 5-Methyl-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57280-37-2 | |

| Record name | 5-Methyl-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylthiophene-2-carboxamide: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 5-methylthiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues, particularly the broader class of thiophene-2-carboxamides, to provide a robust framework for researchers. The foundational CAS Number for the closely related precursor, 5-methylthiophene-2-carboxylic acid, is 1918-79-2 [1][2].

Introduction: The Thiophene-2-Carboxamide Scaffold

The thiophene ring is a privileged scaffold in drug discovery, known for its versatile biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[3]. The incorporation of a carboxamide group at the 2-position further enhances its potential for forming crucial hydrogen bonds with biological targets, making thiophene-2-carboxamides a significant class of compounds for lead optimization in drug development[3]. The addition of a methyl group at the 5-position, as in 5-methylthiophene-2-carboxamide, can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological activity and metabolic stability.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Proposed two-step synthesis of 5-methylthiophene-2-carboxamide.

Causality Behind Experimental Choices:

-

Acid Activation: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride is a classic and highly efficient method. The use of a catalytic amount of pyridine accelerates the reaction by forming a more reactive intermediate. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ease of removal.

-

Amination: The subsequent reaction of the acyl chloride with aqueous ammonia is a straightforward nucleophilic acyl substitution. Performing the addition at 0 °C helps to control the exothermicity of the reaction.

Alternative Synthetic Strategy: Direct Amidation

Direct amidation of the carboxylic acid using coupling reagents is another viable, albeit often more expensive, route. Reagents such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt, DMAP) can facilitate the formation of the amide bond directly with an ammonia source.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 5-methylthiophene-2-carboxamide is scarce. The following table summarizes key physicochemical properties, with some values predicted based on its structure and data from closely related compounds like 5-methylthiophene-2-carboxylic acid and 5-methylthiophene-2-carboxaldehyde[4].

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | Calculated |

| Molecular Weight | 141.19 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and ether.[5] | Inferred |

Spectroscopic Characterization (Predicted)

The identity and purity of synthesized 5-methylthiophene-2-carboxamide would be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, two doublets for the thiophene ring protons, and two broad singlets for the amide protons.

-

¹³C NMR: Signals corresponding to the methyl carbon, the four thiophene ring carbons (two quaternary and two tertiary), and the carbonyl carbon of the amide would be expected.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amide, a strong C=O stretching vibration, and C-H and C=C stretching vibrations from the thiophene ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.

Potential Applications in Drug Discovery and Materials Science

The thiophene-2-carboxamide scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown promise as:

-

Anticancer Agents: Thiophene carboxamides have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression[3].

-

Antibacterial and Antifungal Agents: The scaffold is present in numerous compounds with potent antimicrobial activity[3].

-

Antiprotozoal Agents: Nitro-substituted thiophene carboxamides have been identified as having significant antileishmanial activity[6].

In materials science, the thiophene core is a key component of conducting polymers and organic semiconductors. The introduction of functional groups like the carboxamide can be used to tune the electronic properties and intermolecular interactions of these materials.

Experimental Protocol: Synthesis of 5-Methylthiophene-2-carboxamide

The following is a detailed, self-validating protocol for the synthesis of 5-methylthiophene-2-carboxamide, based on the acid chloride route.

Step 1: Synthesis of 5-Methylthiophene-2-carbonyl chloride

-

To a stirred solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridine (0.05 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude 5-methylthiophene-2-carbonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 5-Methylthiophene-2-carboxamide

-

Dissolve the crude 5-methylthiophene-2-carbonyl chloride in dry DCM (10 mL/g).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (3.0 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure 5-methylthiophene-2-carboxamide.

Caption: Experimental workflow for the synthesis of 5-methylthiophene-2-carboxamide.

Conclusion

5-Methylthiophene-2-carboxamide represents a valuable, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. The synthetic routes outlined in this guide provide a clear path for its preparation, enabling further investigation into its properties and applications. The structural similarity to well-studied thiophene-2-carboxamides suggests a high probability of interesting biological activity, making it a compelling target for future research endeavors.

References

-

PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

-

Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

-

Durham E-Theses. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. [Link]

-

ResearchGate. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. [Link]

Sources

- 1. 1918-79-2|5-Methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methylthiophene-2-carboxaldehyde, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

Strategic Synthesis of 5-Methylthiophene-2-Carboxamide Precursors

Executive Summary

The 5-methylthiophene-2-carboxamide scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenylamides in anticoagulants (e.g., Factor Xa inhibitors) and anti-inflammatory agents. While the final amidation is trivial, the strategic value lies in the efficient, scalable synthesis of its core precursors: 5-methylthiophene-2-carboxylic acid (the "Acid") and 5-methylthiophene-2-carbonyl chloride (the "Chloride").

This guide evaluates and details the three primary synthetic pathways to these precursors, prioritizing regioselectivity, safety, and scalability.

Retrosynthetic Analysis & Logic

To access the target carboxamide, we must first secure the carboxylic acid functionality at the C2 position while preserving the methyl group at C5. The electron-rich nature of the thiophene ring allows for electrophilic substitution, but the directing effects must be managed to avoid C3 isomers.

Retrosynthetic Disconnection (DOT Diagram)

Figure 1: Retrosynthetic tree illustrating the three primary routes to the carboxylic acid precursor.

Route Evaluation: The "Acid" Precursor

The synthesis of 5-methylthiophene-2-carboxylic acid is the process bottleneck. Below is a comparative analysis of the three dominant methodologies.

Table 1: Comparative Process Metrics

| Feature | Route A: Lithiation | Route B: Oxidative (Aldehyde) | Route C: Haloform (Acetyl) |

| Reagents | n-BuLi, CO₂ | NaClO₂ (Pinnick) or H₂O₂ | NaOCl (Bleach), NaOH |

| Atom Economy | High | Moderate | Low (Loss of -CH₃ as CHBr₃/CHCl₃) |

| Temp.[1] Profile | Cryogenic (-78°C) | Mild (0°C to RT) | Exothermic (0°C to 60°C) |

| Yield | 90–95% | 85–94% | 80–90% |

| Scalability | Low (Safety/Cooling limits) | High | High |

| Key Risk | Pyrophoric reagents | Runaway oxidation | Chloroform generation |

Detailed Experimental Protocols

Protocol A: The Cryogenic Route (Lithiation)

Best for: Small-scale, high-purity lab synthesis where atom economy is paramount.

Mechanism: 2-methylthiophene is deprotonated at the C5 position (alpha to sulfur) using n-Butyllithium, followed by a nucleophilic attack on solid or gaseous carbon dioxide.

-

Setup: Flame-dry a 3-neck RBF under Argon atmosphere.

-

Lithiation: Charge with 2-methylthiophene (1.0 eq) and anhydrous THF (0.5 M). Cool to -78°C (dry ice/acetone).

-

Addition: Dropwise add n-BuLi (1.1 eq, 2.5M in hexanes) over 30 mins. Maintain temp < -70°C.

-

Critical Control Point: Fast addition causes local heating and potential ring-opening or polymerization.

-

-

Quench: Stir for 45 mins at -78°C. Bubble excess anhydrous CO₂ gas through the solution (or pour onto crushed dry ice) for 30 mins.

-

Workup: Allow to warm to RT. Quench with 2M HCl to pH 2. Extract with EtOAc.[2][3]

-

Purification: Recrystallize from Hexane/EtOAc.

Protocol B: The Oxidative Route (Recommended for Scale)

Best for: Large-scale batch manufacturing. Avoids pyrophorics.

Mechanism: Oxidation of 5-methylthiophene-2-carbaldehyde using Sodium Chlorite (Pinnick conditions) or Hydrogen Peroxide.

-

Solution Prep: Dissolve 5-methylthiophene-2-carbaldehyde (1.0 eq) in Acetonitrile/Water (3:1). Add NaH₂PO₄ buffer (0.5 eq) and Resorcinol (scavenger, 0.5 eq).

-

Oxidation: Cool to 0°C. Add NaClO₂ (1.5 eq) dissolved in water dropwise.

-

Reaction: Stir at RT for 4 hours. Monitor by TLC/HPLC.

-

Workup: Quench with sodium sulfite (destroys excess oxidant). Acidify to pH 2 to precipitate the acid. Filter the white solid.

-

Expected Yield: 93%

-

Ref: Patent CN109422720B [2].

-

The Pivot: Activation & Amidation

Once the acid is secured, it must be activated to the Acid Chloride before conversion to the final Amide. Direct coupling (HATU/EDC) is possible but less economical for this specific simple scaffold.

Workflow Diagram (Acid to Amide)

Figure 2: Process flow for the conversion of the Acid precursor to the final Amide.[5]

Protocol: Acid Chloride Synthesis

-

Reaction: Suspend 5-methylthiophene-2-carboxylic acid (1.0 eq) in Thionyl Chloride (5.0 eq). Add 1 drop of DMF (catalyst).

-

Reflux: Heat to 80°C for 2 hours until gas evolution (SO₂/HCl) ceases.

-

Isolation: Distill off excess SOCl₂ under reduced pressure.

-

Note: The product, 5-methylthiophene-2-carbonyl chloride , is moisture sensitive. Use immediately or store under N₂.

-

Protocol: Amide Formation

-

Setup: Dissolve the crude acid chloride in anhydrous DCM or Dioxane.

-

Addition: Cool to 0°C. Slowly add 28% Aqueous Ammonia (excess) or bubble NH₃ gas.

-

Precipitation: The amide typically precipitates out. Filter, wash with water and cold ethanol.

References

-

Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. (2009). Comparison of lithiation vs. Grignard routes. Link

-

Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Google Patents (CN109422720B). (2019). Describes the oxidative methodology relevant to thiophene aldehydes. Link

-

5-Methyl-2-thiophenecarboxylic acid. ChemicalBook. Physical properties and commercial synthesis references. Link

-

2-Acetylphenyl 5-methylthiophene-2-carboxylate. IUCr Journals. Crystallographic data and synthesis via acid chloride. Link

Sources

- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]

- 4. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation [mdpi.com]

- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. espublisher.com [espublisher.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 10. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

Foreword: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity Screening of 5-Methylthiophene-2-carboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

The thiophene moiety is a cornerstone in the architecture of pharmacologically active molecules. Its presence in marketed drugs such as the antipsychotic olanzapine, the antiplatelet agent prasugrel, and the antibiotic cefoxitin underscores its versatility and acceptance in drug design. Thiophene and its derivatives are known to engage in a wide array of biological interactions, leading to diverse pharmacological effects including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][2][3][4][5] The subject of this guide, 5-methylthiophene-2-carboxamide, is a structurally intriguing starting point for a biological activity screening campaign. The strategic placement of the methyl and carboxamide groups provides potential hydrogen bond donors and acceptors, as well as lipophilic character, suggesting a high potential for interaction with biological macromolecules.

This document serves as a comprehensive technical guide for the systematic evaluation of the biological activity of 5-methylthiophene-2-carboxamide. It is designed to provide a logical, efficient, and scientifically rigorous framework for researchers embarking on the journey of elucidating the therapeutic potential of this and similar novel chemical entities.

PART 1: A Strategic Multi-Tiered Screening Workflow

A robust screening cascade is essential for the efficient allocation of resources and for minimizing the risk of pursuing spurious hits. The proposed workflow is a multi-tiered approach, commencing with broad, high-throughput screening and progressively narrowing the focus to detailed mechanistic studies for the most promising hits.

Figure 1: Multi-tiered screening workflow. A logical progression from broad screening to detailed mechanistic studies.

PART 2: Tier 1 - Primary Screening: Casting a Wide Net

The initial phase of screening is designed to be broad, efficiently identifying any potential biological activity of 5-methylthiophene-2-carboxamide without preconceived notions about its mechanism of action. This is the essence of phenotypic screening.[6][7][8]

Phenotypic Screening Panel

A diverse panel of cell-based assays should be employed to maximize the chances of detecting a biological effect.

| Assay Type | Principle | Example Cell Lines/Organisms | Primary Readout | Potential Therapeutic Area |

| Antiproliferative | Measures inhibition of cell growth and division. | NCI-60 panel, MCF-7 (breast cancer), A549 (lung cancer) | % Growth Inhibition, GI50 | Oncology |

| Antimicrobial | Measures inhibition of microbial growth. | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus) | Minimum Inhibitory Concentration (MIC) | Infectious Diseases |

| Anti-inflammatory | Measures inhibition of inflammatory markers (e.g., cytokines) in response to a stimulus. | RAW 264.7 macrophages (LPS-stimulated) | TNF-α, IL-6 levels (ELISA) | Immunology, Inflammation |

| Neuroprotection | Measures the ability to protect neurons from a toxic insult. | SH-SY5Y neuroblastoma cells (6-OHDA or MPP+ induced toxicity) | % Cell Viability | Neurodegenerative Diseases |

Experimental Protocol: Antiproliferative MTT Assay

This protocol provides a step-by-step method for assessing the antiproliferative activity of 5-methylthiophene-2-carboxamide against a cancer cell line.

Objective: To determine the concentration-dependent effect of 5-methylthiophene-2-carboxamide on the metabolic activity (as a surrogate for proliferation) of a selected cell line.

Materials:

-

5-methylthiophene-2-carboxamide (stock solution in DMSO)

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO, sterile

-

96-well cell culture plates

-

Multichannel pipettor

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: In a 96-well plate, seed 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of the 5-methylthiophene-2-carboxamide stock solution in complete medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) * 100 Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

Concurrent Cytotoxicity Assessment

It is crucial to differentiate between a specific antiproliferative effect and general cytotoxicity. This can be achieved by running a lactate dehydrogenase (LDH) assay in parallel. The LDH assay measures the release of LDH from damaged cells, providing a direct measure of cell membrane integrity. A compound that is highly cytotoxic at its GI50 concentration is less likely to be a promising therapeutic candidate.

PART 3: Tier 2 - Hit Confirmation and Prioritization

A "hit" from the primary screen is a compound that shows activity at a predefined threshold. The goal of Tier 2 is to confirm this activity and prioritize the most promising compounds for further study.

Dose-Response Analysis

A full dose-response curve with multiple data points should be generated for each hit to accurately determine its potency (IC50 or EC50). This provides a more reliable measure of activity than the single-point data from the primary screen.

Orthogonal Assay Confirmation

To rule out assay-specific artifacts, the biological activity should be confirmed using an orthogonal assay that measures the same biological endpoint through a different method. For example, if a hit was identified in the MTT assay (which measures metabolic activity), its antiproliferative effect could be confirmed using a direct cell counting method (e.g., using a hemocytometer or an automated cell counter) or a DNA synthesis assay (e.g., BrdU incorporation).

PART 4: Tier 3 - Target Deconvolution and Mechanism of Action (MOA) Elucidation

Once a hit is confirmed and prioritized, the focus shifts to understanding how it works. This involves identifying its molecular target(s) and elucidating the downstream cellular pathways it modulates.[9][10][11]

Target Identification Strategies

Several methods can be employed to identify the protein(s) that 5-methylthiophene-2-carboxamide binds to.[12][13]

Figure 2: Common target identification strategies. Affinity-based methods physically isolate binding partners, while label-free methods detect binding-induced changes in protein stability.

-

Affinity Chromatography: This is a classic and powerful technique.[14][15] The small molecule is chemically linked to a solid support (e.g., agarose beads). A cell lysate is then passed over this "bait," and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that a protein becomes more thermally stable when its ligand is bound.[13] Intact cells or cell lysates are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Target Engagement and Validation

Once a putative target is identified, it is essential to validate the interaction and quantify its affinity.

| Assay | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as a protein binds to an immobilized ligand. | Binding affinity (KD), kinetics (kon, koff) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) |

| In Vitro Enzymatic Assay | If the target is an enzyme, its activity is measured in the presence of the compound. | Inhibition or activation constant (Ki, Ka) |

Cellular Pathway Analysis

With the target validated, the next step is to understand how the compound-target interaction leads to the observed phenotype.

-

Western Blotting: This technique can be used to examine changes in the expression levels or post-translational modifications (e.g., phosphorylation) of the target protein and downstream signaling molecules after treating cells with 5-methylthiophene-2-carboxamide.

-

Reporter Gene Assays: If the target is known to regulate a specific transcription factor, a reporter gene assay can be used to measure the effect of the compound on the activity of that transcription factor.

PART 5: Concluding Remarks and Future Directions

This guide has outlined a systematic and robust strategy for the biological activity screening of 5-methylthiophene-2-carboxamide. By following a tiered approach that integrates phenotypic screening, hit confirmation, target deconvolution, and mechanism of action studies, researchers can efficiently and effectively explore the therapeutic potential of this novel compound. The insights gained from such a campaign will not only define the biological profile of 5-methylthiophene-2-carboxamide but will also provide a solid foundation for future lead optimization and preclinical development. The journey from a novel molecule to a potential therapeutic is a long and challenging one, but it begins with a well-designed and meticulously executed screening strategy.

References

-

Seelam, N. V., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502–1512. [Link]

-

Al-Warhi, T., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8984. [Link]

-

Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2898. [Link]

-

Brown, A. (2018). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. [Link]

-

Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(9), 148-157. [Link]

-

Al-Warhi, T., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. [Link]

-

SGC. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

-

Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(9), o636-o638. [Link]

-

IQVIA. (n.d.). In Vitro screening. [Link]

-

Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 357-377. [Link]

-

Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

-

Do, D. V., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1853-1864. [Link]

-

Wójcik, M. A., & Joachimiak, A. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(21), 13350. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

GARDP Revive. (n.d.). Phenotypic screening. [Link]

-

Nising, C. F., & Brönstrup, M. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 141-149. [Link]

-

Visikol. (2023). The Importance of In Vitro Assays. [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

-

Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

-

Zhang, Y., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 10. [Link]

-

Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. [Link]

-

De Francesco, M., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Pharmacology, 14, 1297063. [Link]

-

Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. [Link]

-

SPARC Drug Discovery. (n.d.). Small Molecule Libraries. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

Eurofins Discovery. (n.d.). Small Molecule Screening Libraries. [Link]

-

Wikipedia. (n.d.). Phenotypic screening. [Link]

-

ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

-

Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

-

Target Discovery Institute. (n.d.). Small Compound Libraries. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenotypic screening – REVIVE [revive.gardp.org]

- 7. chem-space.com [chem-space.com]

- 8. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 9. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 10. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 12. drughunter.com [drughunter.com]

- 13. researchgate.net [researchgate.net]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: The Pharmacological Versatility of the 5-Methylthiophene-2-Carboxamide Scaffold

Executive Summary

The 5-methylthiophene-2-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike promiscuous binders (PAINS), this scaffold offers a tunable core where the 5-methyl group provides critical hydrophobic contacts and metabolic occlusion, while the carboxamide functionality serves as a directional hydrogen-bonding anchor.

This technical guide analyzes the three primary therapeutic domains where this scaffold has demonstrated validated efficacy: Metabolic Regulation (Type 2 Diabetes) , Antimicrobial Resistance (ESBL Inhibition) , and Oncology (Kinase Inhibition) . It provides actionable insights into Structure-Activity Relationships (SAR) and self-validating experimental protocols for lead optimization.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

To effectively utilize 5-methylthiophene-2-carboxamide, one must understand its binding energetics. The scaffold functions through three distinct interaction vectors:

-

The Thiophene Core: Acts as a bioisostere for phenyl rings but with distinct electronic properties (electron-rich), allowing for

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets. -

The 5-Methyl Substituent: This is not merely a spacer. It fills hydrophobic sub-pockets (enhancing potency) and blocks the metabolically labile 5-position, preventing rapid oxidative metabolism (enhancing half-life).

-

The 2-Carboxamide Linker: A rigid H-bond donor/acceptor motif that orients the molecule, often interacting with backbone amides or specific catalytic residues (e.g., Serine or Arginine).

Visualization: Pharmacophore Interaction Map

Figure 1: Pharmacophore dissection of the scaffold showing the causal link between structural features and binding/stability attributes.

Part 2: Primary Therapeutic Targets

Metabolic Disease: Glucokinase Activation (GKA)

The most advanced application of this scaffold is in the allosteric activation of Glucokinase (GK) . GK acts as the "glucose sensor" in pancreatic

-

Mechanism: Derivatives of 5-methylthiophene-2-carboxamide bind to the allosteric site of GK (distinct from the glucose binding site). This stabilizes the enzyme in its "super-open" active conformation, lowering the

for glucose and increasing -

Therapeutic Outcome: Enhanced insulin secretion in response to glucose and increased hepatic glucose uptake.[1]

Antimicrobial Resistance: -Lactamase Inhibition

Recent studies have identified N-substituted derivatives of this scaffold as potent inhibitors of Extended-Spectrum

-

Mechanism: The carboxamide oxygen forms hydrogen bonds with Ser130 or Ser237 in the active site, while the thiophene ring engages in hydrophobic interactions with Trp105. This prevents the enzyme from hydrolyzing cephalosporins.

-

Therapeutic Outcome: Resensitization of resistant bacteria to standard antibiotics (e.g., Ceftazidime).

Oncology: VEGFR-2 and JAK2 Inhibition

The scaffold serves as a hinge-binding motif in Type I kinase inhibitors.

-

Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

-

Mechanism: The amide nitrogen acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. The 5-methylthiophene tail extends into the hydrophobic back pocket, providing selectivity over other kinases.

Part 3: Experimental Validation Workflows

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Glucokinase Enzymatic Assay (Coupled)

Purpose: To quantify the allosteric activation potential of synthesized derivatives.

Principle: GK converts Glucose to Glucose-6-Phosphate (G6P). G6P Dehydrogenase (G6PDH) subsequently converts G6P to 6-Phosphogluconate, reducing NAD+ to NADH. The increase in Absorbance at 340nm is proportional to GK activity.

Step-by-Step Methodology:

-

Reagent Prep: Prepare Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT).

-

Enzyme Mix: Dilute Recombinant Human GK (20 nM final) and G6PDH (5 U/mL) in buffer.

-

Compound Addition:

-

Substrate Initiation: Add Glucose (5 mM) and ATP (1 mM) / NAD+ (1 mM) mix to start reaction.

-

Detection: Monitor

kinetically for 30 minutes at 30°C. -

Calculation: Calculate the fold-activation relative to DMSO baseline.

-

Validity Check: The Z' factor must be > 0.5 for the assay to be considered robust.

-

Protocol B: Minimum Inhibitory Concentration (MIC) for ESBL E. coli

Purpose: To validate antimicrobial potency.

Step-by-Step Methodology:

-

Inoculum: Adjust E. coli (strain ST131, CTX-M-15 positive) to

CFU/mL in Mueller-Hinton Broth. -

Plate Setup: Use 96-well plates. Serial dilute compounds from 64

g/mL to 0.125 -

Controls:

-

Sterility Control: Broth only.

-

Growth Control: Bacteria + DMSO.[3]

-

Reference: Ceftazidime (should show high MIC in this strain).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual inspection of turbidity or

. -

Synergy Check: Repeat assay with a fixed concentration of the test compound + varying Ceftazidime. A decrease in Ceftazidime MIC indicates

-lactamase inhibition.

Part 4: Pathway Visualization

Glucokinase Activation Pathway

This diagram illustrates how the target molecule intervenes in the physiological insulin secretion pathway.[4]

Figure 2: Mechanism of Action for Glucokinase Activators (GKAs) in pancreatic

Part 5: Quantitative Data Summary

The following table summarizes the potency ranges for this scaffold across different targets based on literature precedents.

| Therapeutic Target | Mechanism | Typical IC50 / EC50 | Key Reference |

| Glucokinase (GK) | Allosteric Activation | 0.05 | [1] |

| Competitive Inhibition | 10 | [2] | |

| VEGFR-2 | ATP-Competitive Inhibition | 0.5 | [3] |

| PTP1B | Phosphatase Inhibition | 2.0 | [4] |

References

-

Review of Glucokinase Activators: Title: Insights to the emerging potential of glucokinase activators as antidiabetic agent.[1][4][5] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Antibacterial Efficacy (ESBL Inhibition): Title: Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.[3] Source: MDPI (Antibiotics). URL:[Link]

-

Oncology (VEGFR-2/Antiproliferative): Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Source: Bioorganic Chemistry (via NIH). URL:[Link]

-

Thiophene Scaffold Versatility: Title: Versatile thiophene 2-carboxamide derivatives: A review. Source: ResearchGate.[6] URL:[Link]

Sources

- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Methylthiophene-2-carboxamide

Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the structural elucidation of 5-methylthiophene-2-carboxamide, a key heterocyclic amide with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic pathways and in-depth spectroscopic analysis. The guide emphasizes the causal relationships in experimental design and data interpretation, ensuring a robust and validated approach to confirming the molecular structure of this compound.

Introduction: The Significance of Thiophene Carboxamides

Thiophene-2-carboxamide derivatives are a class of heterocyclic compounds that have garnered considerable interest in the field of drug discovery and development. Their structural motif is present in a number of commercially available drugs, highlighting their importance as pharmacophores.[1] The incorporation of a methyl group at the 5-position of the thiophene ring can significantly influence the molecule's electronic properties, metabolic stability, and biological activity. Therefore, a definitive and comprehensive structural elucidation of 5-methylthiophene-2-carboxamide is paramount for its advancement in research and development pipelines.

This guide will first detail a reliable synthetic route to 5-methylthiophene-2-carboxamide from its corresponding carboxylic acid. Subsequently, a multi-technique spectroscopic approach for unequivocal structure confirmation will be presented, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of 5-Methylthiophene-2-carboxamide

The synthesis of 5-methylthiophene-2-carboxamide is most efficiently achieved through a two-step process starting from 2-methylthiophene. The first step involves the synthesis of the intermediate, 5-methylthiophene-2-carboxylic acid, which is then converted to the target amide.

Synthesis of 5-Methylthiophene-2-carboxylic Acid

Several methods exist for the synthesis of thiophene-2-carboxylic acids. A common and effective method involves the oxidation of a suitable precursor. For this guide, we will consider the synthesis from 2-methylthiophene.

Conversion of 5-Methylthiophene-2-carboxylic Acid to 5-Methylthiophene-2-carboxamide

The conversion of a carboxylic acid to a primary amide can be effectively carried out using thionyl chloride (SOCl₂) to form an intermediate acid chloride, which then readily reacts with ammonia.[2] This one-pot synthesis is often high-yielding and proceeds with high purity.[3]

Caption: Key predicted 2- and 3-bond HMBC correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-methylthiophene-2-carboxamide will be dominated by absorptions from the amide and thiophene moieties.

Sample Preparation Protocol for FT-IR Analysis (ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 and ~3180 | Medium-Strong | N-H stretch | Primary Amide |

| ~3100 | Weak | C-H stretch | Aromatic (Thiophene) |

| ~2920 | Weak | C-H stretch | Aliphatic (-CH₃) |

| ~1660 | Strong | C=O stretch (Amide I band) | Primary Amide |

| ~1620 | Medium | N-H bend (Amide II band) | Primary Amide |

| ~1400-1550 | Medium | C=C stretch | Aromatic (Thiophene) |

| ~800 | Strong | C-H out-of-plane bend | 2,5-disubstituted thiophene |

Table 3: Predicted Characteristic FT-IR Absorption Bands.

The two N-H stretching bands are characteristic of a primary amide. The strong absorption around 1660 cm⁻¹ is the Amide I band (primarily C=O stretching), and the band around 1620 cm⁻¹ is the Amide II band (N-H bending and C-N stretching). [4]The C-H out-of-plane bending absorption around 800 cm⁻¹ is indicative of a 2,5-disubstituted thiophene ring. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-methylthiophene-2-carboxamide, electron ionization (EI) would be a suitable technique.

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 141, corresponding to the molecular weight of C₆H₇NOS.

-

Key Fragmentation Pathways:

-

α-cleavage: Loss of the amino group (•NH₂) to give a fragment at m/z = 125 (the 5-methyl-2-thenoyl cation). This is often a prominent peak for amides. [5] * Loss of CO from the m/z 125 fragment to yield a fragment at m/z = 97 (the 5-methyl-2-thienyl cation).

-

Cleavage of the entire carboxamide group to give a fragment at m/z = 97.

-

A peak at m/z = 44 corresponding to the [CONH₂]⁺ fragment is also possible.

-

Conclusion

The structural elucidation of 5-methylthiophene-2-carboxamide is a systematic process that combines rational synthesis with a suite of powerful analytical techniques. This guide has outlined a robust and validated workflow, from the synthesis of the target molecule to its comprehensive spectroscopic characterization. By following the detailed protocols and understanding the principles behind the data interpretation, researchers can confidently confirm the structure of this and related thiophene carboxamide derivatives, paving the way for their further investigation in various scientific disciplines.

References

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

- Dzhemilev, U. M., Fakhretdinov, R. N., & Tolstikov, G. A. (1993). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin, 42(10), 1701–1703.

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Hassan, A. S., El-Gazzar, M. G., El-Gazzar, M. G., & El-Gazzar, M. G. (2023).

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

- IOSR Journal of Applied Physics. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Chemistry LibreTexts. (2023, August 29).

- eGyanKosh. (n.d.).

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

- RACO. (n.d.).

- University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.

- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.

- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.

- Journal of the Brazilian Chemical Society. (2013).

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- YouTube. (2023, May 15). NMR 5: Coupling Constants.

- ResearchGate. (2025, December 6). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.

-

PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

- Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- Reddit. (2024, April 12). Amide from carboxylic acid synthesis. r/Chempros.

- Organic Syntheses. (n.d.). 2-thenaldehyde.

- Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

- ChemicalBook. (n.d.). 2-Methylthiophene(554-14-3) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical.

- The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic.

- ResearchGate. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.

- NIH. (2018, June 12).

- EPFL. (n.d.).

- The Journal of Organic Chemistry. (2010).

Sources

The Pharmacophoric Potential of 5-Methylthiophene-2-Carboxamide: Mechanistic Hypotheses and Validation Strategies

Executive Summary: The Scaffold Defined

5-methylthiophene-2-carboxamide (5-MTC) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. Its structural utility stems from its ability to serve as a bioisostere for phenyl and pyridine rings while offering unique electronic properties due to the sulfur atom's lone pairs and the thiophene ring's electron-rich nature.

This guide analyzes three distinct mechanistic hypotheses for the biological activity of 5-MTC derivatives, moving beyond simple phenotypic observations to the molecular causality of ligand-target interactions.

Chemical Profile[1][2][3][4][5][6][7][8][9]

-

Core Structure: Five-membered aromatic thiophene ring.

-

Electronic Features: The sulfur atom acts as a weak hydrogen bond acceptor; the amide group serves as a directional H-bond donor/acceptor motif.

-

Steric Constraint: The 5-methyl group provides a hydrophobic anchor, often critical for selectivity in small lipophilic pockets (e.g., the "Thumb II" site of viral polymerases).

Mechanistic Hypotheses

Hypothesis 1: Allosteric Inhibition of Viral RNA-Dependent RNA Polymerases (HCV NS5B)

The Premise: Derivatives of 5-MTC act as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase. Unlike nucleoside analogs that terminate chain elongation, these compounds likely bind to an allosteric site, inducing a conformational freeze.

Mechanistic Detail:

-

Target Site: The "Thumb II" allosteric pocket of the NS5B polymerase.

-

Mode of Action: The polymerase requires a dynamic "fingers-and-thumb" movement to transition from an open (initiation) to a closed (elongation) conformation. 5-MTC derivatives bind to the Thumb II site, sterically clashing with the finger loop.

-

Causality: This binding "locks" the enzyme in the open, inactive conformation, preventing the formation of the productive RNA-enzyme complex. The 5-methyl group is hypothesized to fill a specific hydrophobic cleft (L419/M423 region), conferring potency over unsubstituted thiophenes.

Hypothesis 2: Competitive Antagonism at Purinergic P2X3 Receptors

The Premise: 5-MTC derivatives function as antagonists for P2X3 receptors, ion channels responsible for sensory neurotransmission (cough, pain).

Mechanistic Detail:

-

Target Site: The orthosteric ATP-binding pocket or a proximal allosteric site on the extracellular domain of the P2X3 trimer.

-

Mode of Action: The carboxamide moiety mimics the hydrogen-bonding pattern of the adenine base or the ribose hydroxyls of ATP.

-

Causality: By occupying the binding pocket, the molecule prevents ATP-induced subunit rearrangement, thereby blocking the opening of the cation channel and inhibiting calcium influx.

Hypothesis 3: ATP-Competitive Kinase Inhibition (VEGFR-2 / PTP1B)

The Premise: The scaffold serves as a hinge-binding motif in Type I or Type II kinase inhibitors.

Mechanistic Detail:

-

Target Site: The ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR-2).

-

Mode of Action: The amide nitrogen and oxygen form a bidentate hydrogen bond pair with the "hinge region" backbone residues of the kinase.

-

Causality: This interaction anchors the molecule, while the thiophene ring creates a distinct vector for substituents to access the solvent-front or the back-pocket (gatekeeper residue), inhibiting phosphorylation.

Visualization of Mechanistic Pathways

The following diagram illustrates the logical flow of the Allosteric Inhibition Hypothesis (HCV NS5B) , contrasting the physiological state with the inhibited state.

Caption: Mechanistic divergence between physiological NS5B function and allosteric blockade by 5-MTC derivatives.

Experimental Validation Protocols

To validate these hypotheses, a rigorous "Design-Make-Test-Analyze" (DMTA) cycle is required. Below are the specific protocols for synthesis and biological assay.

Protocol A: Synthesis of 5-Methylthiophene-2-Carboxamide

Objective: To generate the core scaffold for SAR (Structure-Activity Relationship) expansion.

Reagents:

-

5-methylthiophene-2-carboxylic acid (CAS: 1918-79-2)

-

Thionyl chloride (

) or Oxalyl chloride -

Ammonium hydroxide (

) or substituted amines -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 5-methylthiophene-2-carboxylic acid in anhydrous DCM under

atmosphere. -

Chlorination: Add 1.2 eq of oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).

-

Evaporation: Remove solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

Amidation: Re-dissolve the residue in DCM. Cool to 0°C. Slowly add 3.0 eq of Ammonium hydroxide (or specific amine for derivatives).

-

Workup: Stir for 4 hours. Wash the organic layer with 1M HCl, then saturated

, and finally brine. -

Purification: Dry over

and recrystallize from Ethanol/Water. -

Validation: Confirm structure via

-NMR (Look for thiophene protons ~6.7-7.5 ppm and methyl singlet ~2.4 ppm).

Protocol B: Calcium Flux Assay (P2X3 Validation)

Objective: To quantify the antagonistic potency of the synthesized compound against the P2X3 receptor.

System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

-

Cell Culture: Use CHO-K1 cells stably expressing human P2X3 receptors.

-

Dye Loading: Seed cells in 384-well black-wall plates. Incubate with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

-

Compound Addition: Add the 5-MTC derivative (serial dilutions in DMSO) to the cells. Incubate for 15 minutes to allow equilibration with the receptor.

-

Agonist Challenge: Inject

-methylene ATP (a stable ATP analog) at -

Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) in real-time.

-

Data Analysis: Calculate

based on the reduction of the agonist-induced calcium peak compared to vehicle control.

Comparative Data Summary

The following table summarizes the expected activity profiles based on literature precedents for thiophene-carboxamide derivatives.

| Target Class | Specific Target | Binding Mode | Key Pharmacophore Feature | Reference |

| Viral Polymerase | HCV NS5B | Allosteric (Thumb II) | 5-methyl group (Hydrophobic fill) | [1, 2] |

| Ion Channel | P2X3 Receptor | Orthosteric/Allosteric | Carboxamide (H-bond network) | [3] |

| Kinase | VEGFR-2 | ATP-Competitive | Thiophene Ring (Scaffold orientation) | [4] |

References

-

Discovery of Thiophene-2-Carboxylic Acids as Potent Inhibitors of HCV NS5B Polymerase. Source: National Institutes of Health (PubMed) URL:[Link]

-

Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Source: PMC (NIH) URL:[Link]

-

DT-0111: A Novel P2X3 Receptor Antagonist. Source: PMC (NIH) URL:[Link]

-

Discovery of Novel Thiophene-3-Carboxamide Derivatives as Potential VEGFR-2 Inhibitors. Source: PubMed URL:[Link]

-

Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities. Source: PMC (NIH) URL:[Link]

Exploring the Pharmacophore of 5-Methylthiophene-2-Carboxamide

The following technical guide explores the pharmacophore of 5-methylthiophene-2-carboxamide , a privileged scaffold in medicinal chemistry known for its bioisosteric utility and versatile binding properties in antibacterial and anticancer drug discovery.

Executive Summary

The 5-methylthiophene-2-carboxamide scaffold represents a strategic structural motif in modern drug design. Acting as a bioisostere to benzamides and nicotinamides, this core integrates the electronic richness of the thiophene ring with the directional hydrogen-bonding capability of the carboxamide group.

Its significance is driven by three key factors:

-

Bioisosterism: The thiophene ring mimics the phenyl group but offers unique electronic distribution (lone pair on sulfur) and reduced steric bulk.

-

Lipophilic Tuning: The 5-methyl substituent enhances lipophilicity (

) without significantly increasing molecular weight, improving membrane permeability and filling hydrophobic pockets in target proteins (e.g., -

Synthetic Modularity: The scaffold is readily accessible and functionalizable, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the structural anatomy, synthetic pathways, and biological validation of this pharmacophore, specifically focusing on its application in overcoming antibiotic resistance (ESBL inhibition) and oncology.

Structural Anatomy & Pharmacophoric Features[1][2][3][4][5]

To exploit this scaffold, one must understand its three distinct pharmacophoric zones.

The Pharmacophore Map

The molecule functions through a "Head-Linker-Tail" architecture:

-

Zone A (The Anchor): The Carboxamide at position 2.[1][2][3][4] It acts as a hydrogen bond donor (NH) and acceptor (C=O). This is the primary anchor point to the receptor (e.g., Serine or Histidine residues in enzyme active sites).

-

Zone B (The Core): The Thiophene ring.[3][5][6][7] It engages in

stacking or -

Zone C (The Tuning Knob): The 5-Methyl group.[2][3] This moiety is critical for hydrophobic interactions.[2] In

-lactamase inhibitors, this methyl group often displaces water molecules in hydrophobic sub-pockets, gaining entropic energy.

Visualization of Signaling/Interaction Logic

The following diagram illustrates the SAR logic and interaction modes of the scaffold.

Caption: Pharmacophoric interaction map showing the electronic and steric contributions of the 5-methylthiophene-2-carboxamide core to target binding.

Synthetic Strategies

Reliable synthesis is the bedrock of any medicinal chemistry campaign. The following protocols prioritize yield and purity.

Retrosynthetic Analysis

The most robust route to N-substituted 5-methylthiophene-2-carboxamides is via the Acid Chloride Method or Peptide Coupling .

Pathway:

5-Methylthiophene-2-carboxylic acid

Diagram: Synthetic Workflow

Caption: Step-by-step synthetic pathway for generating N-substituted derivatives from the carboxylic acid precursor.

Detailed Protocol: Amide Coupling

Objective: Synthesis of N-(4-methylpyridin-2-yl)-5-methylthiophene-2-carboxamide.

-

Activation:

-

Charge a round-bottom flask with 5-methylthiophene-2-carboxylic acid (1.0 equiv).

-

Dissolve in anhydrous dichloromethane (DCM).

-

Add Oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

Note: Alternatively, use Thionyl Chloride (

) at reflux for 3 hours. -

Evaporate solvent to yield the crude acid chloride (yellow oil/solid).

-

-

Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate vessel, dissolve 2-amino-4-methylpyridine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM.

-

Add the amine solution to the acid chloride solution slowly at 0°C.

-

Allow to warm to room temperature and stir overnight (12-16h).

-

-

Work-up & Purification:

-

Quench with water.[2] Wash organic layer with saturated

and brine. -

Dry over

and concentrate. -

Recrystallize from Ethanol or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

-

Medicinal Chemistry Case Studies

Antibacterial: ESBL Inhibition

Extended-Spectrum

-

Mechanism: The 5-methylthiophene-2-carboxamide core fits into the active site of enzymes like CTX-M-15.

-

Key Interaction: The carboxamide carbonyl forms hydrogen bonds with residues such as Ser130 or Asn132 . The 5-methyl group engages in hydrophobic interactions with Val or Tyr residues, stabilizing the complex more effectively than the unsubstituted thiophene.

-

Data Point: Derivatives have shown MIC values as low as 10-15

g/mL against resistant strains.

Anticancer: VEGFR-2 Inhibition

Thiophene-2-carboxamides have been identified as scaffolds for inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

-

Role of 5-Methyl: It restricts the conformational flexibility of the thiophene ring, locking the molecule into a bioactive conformation that fits the ATP-binding pocket of the kinase.

Comparative Data Table: Scaffold Efficacy

| Feature | Thiophene Core | Phenyl Core (Bioisostere) | Impact of 5-Methyl Sub |

| Electronic Character | Electron-rich ( | Electron-neutral | Increases electron density on ring |

| Lipophilicity (cLogP) | Moderate (~1.8) | Moderate (~2.1) | Increases (+0.5 units) |

| Metabolic Stability | Susceptible to S-oxidation | Ring oxidation | Methyl group blocks C-5 metabolic attack |

| Binding Affinity | High (S-interaction) | Moderate | Enhanced (Hydrophobic fill) |

Computational Profiling (Docking Workflow)

To validate the pharmacophore before synthesis, use the following computational protocol.

-

Protein Prep: Download PDB structure (e.g., 6N9K for

-lactamase).[2] Remove water molecules (except catalytic waters) and add polar hydrogens. -

Ligand Prep: Generate 3D conformers of 5-methylthiophene-2-carboxamide derivatives. Minimize energy using MMFF94x force field.[2]

-

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Tazobactam binding site).

-

Docking: Use rigid-receptor/flexible-ligand docking (e.g., AutoDock Vina or MOE).

-

Scoring: Prioritize poses where the amide NH donates to the backbone carbonyl of the receptor and the 5-methyl group is buried in a hydrophobic cleft.

References

-

Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives . Russian Journal of General Chemistry, 2019.[9]

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against ESBL Producing E. coli . MDPI (Molecules), 2023.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives . BMC Chemistry, 2023.

-

Thiophene: A Privileged Pharmacophore in Medicinal Chemistry . Journal of Molecular Structure, 2022.

-

BenchChem Compound Record: 2-Amino-5-methylthiophene-3-carboxamide . BenchChem, Accessed 2026.

Sources

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of 5-Methylthiophene-2-carboxamide

Introduction & Scope

5-methylthiophene-2-carboxamide (CAS: 57280-37-2) is a critical intermediate in medicinal chemistry, often serving as a bioisostere for benzamide moieties in fragment-based drug discovery. Its thiophene ring offers unique electronic properties (electron-rich, aromatic) that influence the binding affinity and metabolic stability of target ligands.

This guide provides a robust, scalable protocol for synthesizing 5-methylthiophene-2-carboxamide from 5-methylthiophene-2-carboxylic acid. Unlike generic amide synthesis guides, this protocol addresses the specific handling requirements of the thiophene ring, preventing common pitfalls such as acid-catalyzed oligomerization or incomplete conversion due to steric factors.

Key Chemical Attributes

| Property | Value |

| Target Molecule | 5-methylthiophene-2-carboxamide |

| CAS Number | 57280-37-2 |

| Molecular Weight | 141.19 g/mol |

| Precursor | 5-methylthiophene-2-carboxylic acid (CAS: 1918-79-2) |

| Typical Yield | 85–92% (Method A) |

Retrosynthetic Logic & Strategy

The synthesis is approached via Nucleophilic Acyl Substitution . Two methods are detailed below:

-

Method A (The "Workhorse"): Acid Chloride Activation. Best for scale-up (>5g) and high purity. It utilizes Thionyl Chloride (

) to generate a highly reactive intermediate. -

Method B (The "Green" Alternative): CDI Coupling. Best for small-scale screening (<1g) or when avoiding acidic byproducts is strictly required.

Reaction Scheme (Method A)

Figure 1: Stepwise conversion via acid chloride intermediate.

Method A: Acid Chloride Route (Primary Protocol)

Rationale: This method drives the reaction to completion by creating an irreversible leaving group (chloride). The gaseous byproducts (

Reagents & Equipment[1][2]

-

Precursor: 5-methylthiophene-2-carboxylic acid (1.0 eq)

-

Activator: Thionyl Chloride (

) (3.0 eq) -

Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene (for higher reflux temp)

-

Ammonia Source: 28% Aqueous Ammonia (

) OR Ammonia gas cylinder. -

Equipment: Round-bottom flask, reflux condenser, drying tube (

), addition funnel, ice bath.

Step-by-Step Procedure

Phase 1: Activation (Formation of Acid Chloride)

-

Setup: In a fume hood, charge a dry round-bottom flask with 5-methylthiophene-2-carboxylic acid (e.g., 5.0 g, 35.2 mmol).

-

Solvent: Add DCM (50 mL). The starting material may not fully dissolve initially; this is normal.

-

Catalysis: Add 2 drops of anhydrous DMF . Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction.

-

Addition: Fit the flask with a reflux condenser and a drying tube. Add Thionyl Chloride (7.6 mL, ~105 mmol) dropwise via syringe or addition funnel.

-

Reaction: Heat the mixture to gentle reflux (approx. 40°C for DCM). Stir for 2–3 hours.

-

Checkpoint: The solution should become clear and evolution of gas (

,

-

-

Concentration: Evaporate the solvent and excess

under reduced pressure (Rotavap).-

Critical: Add 10 mL of dry Toluene and re-evaporate (azeotropic removal of residual

). -

Result: You now have the crude 5-methylthiophene-2-carbonyl chloride (usually a yellow/brown oil or low-melting solid). Do not expose to air for long.

-

Phase 2: Amidation

-

Preparation: Redissolve the crude acid chloride in fresh, dry DCM (30 mL).

-

Ammonia Addition (Choose ONE):

-

Option A (Aqueous - Easiest): Cool the DCM solution to 0°C. Add 28%

(20 mL) dropwise with vigorous stirring. A precipitate will form immediately. -

Option B (Anhydrous - Cleanest): Cool to 0°C. Bubble

gas through the solution for 15 minutes.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

Phase 3: Workup & Purification[1]

-

Separation:

-

If using Option A: Filter the precipitate directly (crude amide). Wash with cold water to remove salts.

-

If using Option B: The product may be in solution or precipitated. If precipitated, filter it.[1] If in solution, wash with water (2 x 20 mL), saturated

(20 mL), and brine.

-

-

Drying: Dry the organic layer over

, filter, and evaporate. -

Recrystallization (The Gold Standard):

-

Dissolve the crude solid in a minimum amount of hot Ethanol .

-

Slowly add hot Water until slight turbidity appears.

-

Cool slowly to room temperature, then to 4°C.

-

Filter the white/off-white crystals.

-

Method B: CDI Coupling (Alternative)

Rationale: Use this for small-scale library synthesis where handling

-

Dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous THF .

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in one portion.

-

Stir at Room Temp for 1 hour. Observation:

gas evolution. -

Add 28%

(5.0 eq) or Ammonium Acetate (3.0 eq). -

Stir overnight.

-

Evaporate THF, add water, and extract with Ethyl Acetate.

Process Workflow Diagram

Figure 2: Operational workflow for Method A (Acid Chloride).

Analytical Characterization

To validate the synthesis, compare the product data against the precursor.

| Assay | 5-methylthiophene-2-carboxylic acid (Precursor) | 5-methylthiophene-2-carboxamide (Product) |

| Appearance | Beige/Cream Powder | White/Off-white Crystalline Solid |

| Melting Point | 135–138 °C | >160 °C (Distinct increase expected) |

| IR Spectroscopy | Broad -OH stretch (2500–3300 cm⁻¹) | Distinct -NH doublet (3150–3350 cm⁻¹) |

| Carbonyl ( | ~1670–1690 cm⁻¹ (Acid) | ~1650–1660 cm⁻¹ (Amide I band) |

Note on NMR: The disappearance of the acidic proton at 12.9 ppm and the appearance of broad exchangeable amide protons (usually two broad singlets or one broad hump depending on solvent/concentration) confirms conversion.

Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Often caused by hydrolysis of the acid chloride before ammonia addition. Solution: Ensure all glassware is oven-dried and toluene azeotrope is performed efficiently.

-

Oligomerization: Thiophenes are sensitive to strong acids. Solution: Do not overheat the

step; 40–50°C is sufficient. Remove excess -

Sticky Product: Impurities from DMF or mineral oil. Solution: Recrystallize from Ethanol/Water.

Safety Protocols

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Use a caustic scrubber (NaOH trap) for the exhaust gas.

-

Thiophene Derivatives: Generally possess a distinct sulfur odor. Work in a well-ventilated hood.

References

-

Precursor Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74753, 5-Methyl-2-thiophenecarboxylic acid. Retrieved from [Link]

-

General Thiophene Amidation: Beilstein Journal of Organic Chemistry. (2013).[2] Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

- Acid Chloride Methodology: Vertex AI Search Results (Patent Analysis). (2023). Synthesis of 5-chlorothiophene-2-carboxylic acid (Analogous Protocol).

Sources

Application Note: High-Yield Synthesis of 5-Methylthiophene-2-Carboxamide Derivatives

Executive Summary & Strategic Importance

The 5-methylthiophene-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere for phenylcarboxamides.[1] The thiophene ring offers unique electronic properties (electron-rich, aromatic) and altered lipophilicity compared to benzene.[1] Crucially, the 5-methyl substitution blocks the metabolically vulnerable 5-position of the thiophene ring, significantly enhancing the pharmacokinetic half-life of the resulting drug candidates.

This Application Note provides two distinct, high-yield protocols for synthesizing these derivatives from 5-methylthiophene-2-carboxylic acid :

-

Method A (Acid Chloride Activation): Ideal for scale-up and simple amines.[1]

-

Method B (HATU Coupling): Ideal for high-throughput library generation and complex/chiral amines.[1]

Key Applications

-

Kinase Inhibitors: Scaffolds for ATP-competitive inhibitors.[1]

-

Anti-infectives: Bioisosteres in anti-tubercular and anti-bacterial research.[1]

-

Metabolic Stability: The 5-methyl group prevents oxidative metabolism (ring opening) often seen in unsubstituted thiophenes.[1]

Strategic Analysis: Selecting the Right Route

Before initiating synthesis, researchers must select the activation strategy based on the amine partner and scale requirements.[1]

Decision Matrix: Pathway Selection

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and substrate complexity.

Protocol A: Acid Chloride Activation (Scale-Up Preferred)[1]

This method utilizes Thionyl Chloride (

Materials

-

Precursor: 5-methylthiophene-2-carboxylic acid (CAS: 1918-79-2)[1]

-

Activator: Thionyl Chloride (

) (Excess)[1] -

Solvent: Toluene (anhydrous) or Dichloromethane (DCM)[1]

-

Catalyst: DMF (1-2 drops)[1]

-

Base: Triethylamine (

) or DIPEA[1]

Step-by-Step Procedure

-

Activation:

-

In a round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve 5-methylthiophene-2-carboxylic acid (1.0 equiv) in anhydrous Toluene (5 mL/mmol). -

Add Thionyl Chloride (2.0 - 3.0 equiv) slowly.[1]

-

Critical Step: Add 1 drop of anhydrous DMF.[1] This forms the Vilsmeier-Haack reagent in situ, catalytically accelerating acid chloride formation.[1]

-

Reflux at 80°C for 2-3 hours. Monitor by TLC (conversion of acid to non-polar spot) or simply observe the cessation of gas evolution (

).[1]

-

-

Isolation of Intermediate:

-

Coupling:

-

Workup:

Protocol B: HATU-Mediated Coupling (Library/Precious Amine)

This method uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a gold-standard coupling reagent that minimizes racemization and works well with sterically hindered amines.[1]

Materials

-